molecular formula C20H23ClN2O3 B486428 2-(Diethylamino)ethyl 4-(4-chlorobenzamido)benzoate CAS No. 70204-63-6

2-(Diethylamino)ethyl 4-(4-chlorobenzamido)benzoate

Cat. No.: B486428
CAS No.: 70204-63-6
M. Wt: 374.9g/mol
InChI Key: XSADXHDMXBCFGP-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-(4-chlorobenzamido)benzoate is a chemical compound with a complex structure that includes a diethylaminoethyl group, a chlorobenzamido group, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-(4-chlorobenzamido)benzoate typically involves the reaction of 4-(4-chlorobenzamido)benzoic acid with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-(4-chlorobenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

2-(Diethylamino)ethyl 4-(4-chlorobenzamido)benzoate has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-(4-chlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 4-chlorobenzoate
  • 2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate
  • 2-(Diethylamino)ethyl 4-(4-fluorobenzamido)benzoate

Uniqueness

2-(Diethylamino)ethyl 4-(4-chlorobenzamido)benzoate is unique due to the presence of the chlorobenzamido group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-3-23(4-2)13-14-26-20(25)16-7-11-18(12-8-16)22-19(24)15-5-9-17(21)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSADXHDMXBCFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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